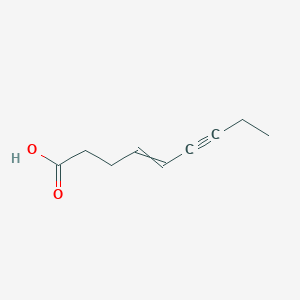
Non-4-en-6-ynoic acid
Description
Non-4-en-6-ynoic acid is a branched-chain unsaturated carboxylic acid characterized by a conjugated system of a double bond (en) at position 4 and a triple bond (yn) at position 4. This unique structure confers distinct chemical reactivity and physical properties compared to saturated or singly unsaturated analogs.
Key structural features:
- Molecular formula: Likely C₉H₁₂O₂ (inferred from naming conventions).
- Functional groups: Carboxylic acid (-COOH), double bond (C4), and triple bond (C6).
- Stereochemical complexity: Potential isomerism due to unsaturated bonds.
Properties
CAS No. |
88663-52-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
non-4-en-6-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2,7-8H2,1H3,(H,10,11) |
InChI Key |
PJNNEEAKHMAMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of non-4-en-6-ynoic acid typically involves the use of alkynylation reactions. One common method is the coupling of an alkyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can effectively produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes. Additionally, the reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: Non-4-en-6-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Non-4-en-6-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Mechanism of Action
The mechanism by which non-4-en-6-ynoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. The presence of both alkene and alkyne groups allows it to interact with a wide range of molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Its hydrophobicity aligns with trends in unsaturated fatty acids, where increased unsaturation reduces water solubility .
Reactivity and Stability
- Thermal stability: this compound is expected to exhibit lower thermal stability than nonanoic acid due to strain from conjugated unsaturation. This mirrors dodeca-4,6-diynoic acid, which decomposes above 100°C .
- Biological activity: En-yn systems are often explored in medicinal chemistry for their antimicrobial properties. For example, hexenoic acid derivatives show moderate antifungal activity .
Limitations and Knowledge Gaps
- Direct experimental data on this compound remains scarce, necessitating extrapolation from analogs.
- Conflicting solubility predictions arise from differing methodologies in hydrophobicity modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


